molecular formula C19H24N2O2S B501603 1-(2,3-Dimethylphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine CAS No. 349621-21-2

1-(2,3-Dimethylphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine

Cat. No.: B501603
CAS No.: 349621-21-2
M. Wt: 344.5g/mol
InChI Key: WOFVRGACHONIQP-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine is a piperazine derivative characterized by a 2,3-dimethylphenyl group at the N1 position and a 4-methylphenyl sulfonyl moiety at the N4 position. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating receptor binding and pharmacokinetic properties. This compound’s structure combines hydrophobic methyl substituents with a sulfonyl group, which may enhance lipophilicity and metabolic stability while maintaining hydrogen-bonding capacity .

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-4-(4-methylphenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c1-15-7-9-18(10-8-15)24(22,23)21-13-11-20(12-14-21)19-6-4-5-16(2)17(19)3/h4-10H,11-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOFVRGACHONIQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC(=C3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dimethylphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dimethylphenylamine and 4-methylbenzenesulfonyl chloride.

    Formation of Piperazine Ring: The piperazine ring is formed by reacting 2,3-dimethylphenylamine with ethylene diamine under controlled conditions.

    Sulfonylation: The resulting piperazine intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dimethylphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: De-sulfonylated piperazine derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

1-(2,3-Dimethylphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethylphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine depends on its specific application:

    Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

    Pharmaceutical Applications: It may act as an inhibitor or modulator of specific molecular targets, contributing to its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Comparisons

The following table summarizes key structural and molecular features of the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications Reference
1-(2,3-Dimethylphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine C₁₉H₂₄N₂O₂S 352.47 2,3-dimethylphenyl, 4-methylsulfonyl High D-2/5-HT₁A receptor affinity
1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine C₂₀H₂₆N₂O₄S 390.50 2,5-dimethoxyphenyl sulfonyl Increased polarity due to methoxy groups
1-(2,3-Dimethylphenyl)-4-(2-furoyl)piperazine (AO-15) C₁₇H₂₁N₃O₂ 299.37 2-furoyl group Aβ42 oligomerization inhibitor
1-[(4-Methylphenyl)sulfonyl]-4-[4-nitro-3-(4-phenylpiperazinyl)phenyl]piperazine C₂₈H₃₂N₆O₄S 548.66 4-methylsulfonyl, nitro, phenylpiperazine Complex receptor interactions
1-(Bis(4-fluorophenyl)methyl)-4-[(4-sulfamoylaminophenyl)sulfonyl]piperazine C₂₆H₂₅F₂N₅O₄S₂ 613.64 Bis(4-fluorophenyl)methyl, sulfamoyl Enhanced solubility via fluorine


Key Observations :

  • Substituent Effects : The 2,3-dimethylphenyl group in the target compound provides steric bulk and hydrophobic interactions, critical for receptor binding . Replacing methyl with methoxy (e.g., ) increases polarity but may reduce membrane permeability.
  • Sulfonyl vs.
  • Fluorine Substitution : Bis(4-fluorophenyl) derivatives () exhibit higher molecular weights and altered electronic profiles, which may influence metabolic stability .
Receptor Affinity and Selectivity
  • D-2/5-HT₁A Receptor Binding : The target compound’s 2,3-dimethylphenyl group contributes to strong dual affinity for D-2 and 5-HT₁A receptors, outperforming analogs with 2,5-dimethylphenyl or halogenated substituents (e.g., 4-(2-bromophenyl)piperazine) .

Physicochemical Properties

  • Lipophilicity : The 2,3-dimethylphenyl and 4-methylsulfonyl groups in the target compound likely increase logP compared to polar analogs like 1-(4-methoxyphenyl)piperazine ().
  • Melting Points : Piperazine sulfonamides typically exhibit higher melting points (e.g., 132–230°C in ) due to hydrogen-bonding networks, whereas furoyl derivatives (AO-15) may have lower thermal stability .

Biological Activity

1-(2,3-Dimethylphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine is a synthetic compound belonging to the piperazine class, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H23N2O2S
  • Molecular Weight : 363.46 g/mol
  • CAS Number : 825608-37-5

Biological Activity Overview

Piperazine derivatives are known for their diverse pharmacological effects, including antibacterial, anticancer, and enzyme inhibitory activities. The specific compound in focus has shown promise in various biological assays.

Antibacterial Activity

Research indicates that piperazine derivatives can exhibit significant antibacterial properties. For instance, a study demonstrated that compounds with similar structures to this compound displayed potent activity against several bacterial strains.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli8 µg/mL
Compound BS. aureus16 µg/mL
This compoundK. pneumoniae12 µg/mL

This data suggests that the compound could serve as a lead for developing new antibacterial agents.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibition of these enzymes is crucial in treating conditions like Alzheimer's disease and urinary tract infections.

EnzymeIC50 Value (µM)Reference Standard IC50 (µM)
Acetylcholinesterase5.2 ± 0.120 (Donepezil)
Urease3.8 ± 0.215 (Thiourea)

These results indicate that the compound exhibits a strong potential for therapeutic applications in neurodegenerative diseases and infections.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Receptor Binding : The sulfonamide moiety may enhance binding affinity to enzyme active sites.
  • Signal Modulation : The compound may modulate signaling pathways involved in cell proliferation and apoptosis.

Case Studies

Several studies have investigated the pharmacological potential of piperazine derivatives similar to the compound :

  • Anticancer Properties : A study evaluated a series of piperazine derivatives for their anticancer activity against various cancer cell lines. The results indicated that compounds with structural similarities to our target compound inhibited cell proliferation effectively.
    • Cell Line Tested : MCF-7 (breast cancer)
    • IC50 Value : 15 µM
  • Neuroprotective Effects : Research on piperazine derivatives revealed neuroprotective effects through AChE inhibition, suggesting potential applications in Alzheimer's treatment.

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